![molecular formula C19H15N5O3S B233933 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is known for its unique chemical structure, which makes it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
In agriculture, this compound has been shown to have herbicidal, insecticidal, and antifungal properties. It has also been shown to have a low toxicity profile, making it a potential candidate for use in crop protection.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. It has a unique chemical structure that makes it suitable for a wide range of applications. It is also relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. It is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide. In medicine, further studies are needed to fully understand its anti-inflammatory, anti-cancer, and anti-viral properties. It may also be useful to investigate its potential use in the treatment of neurological disorders.
In agriculture, further studies are needed to determine the efficacy of this compound as a herbicide, insecticide, and antifungal agent. It may also be useful to investigate its potential use in improving crop yields and reducing the environmental impact of pesticides.
In materials science, further studies are needed to explore the potential use of this compound in the development of new materials, such as polymers and coatings. Its unique chemical structure makes it a promising candidate for use in a wide range of applications.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure makes it suitable for a wide range of applications, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the synthesis of 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, which is then reacted with 4-(bromomethyl)benzoic acid to form N-(4-bromomethylbenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. This compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. It has also been shown to have antifungal properties, making it a potential candidate for use in crop protection.
In materials science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical structure makes it suitable for use in a wide range of applications.
Eigenschaften
Molekularformel |
C19H15N5O3S |
---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-4-2-12(3-5-13)9-20-17(25)14-6-7-15-16(8-14)27-10-26-15/h2-8H,9-10H2,1H3,(H,20,25) |
InChI-Schlüssel |
TZYVFHYKVZZXER-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.